Peptide II (aplysia)
Overview
Description
This peptide is structurally similar to vertebrate urotensin II and plays a significant role in various physiological processes within the organism . The discovery of Peptide II in an invertebrate like Aplysia highlights the evolutionary conservation of neuropeptides and their functions across different species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Peptide II involves the identification and cloning of its precursor mRNA, followed by in-situ hybridization and immunohistochemistry to map its expression in the central nervous system of Aplysia . Mass spectrometry techniques, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and tandem mass spectrometry, are used to define the posttranslational processing of the neuropeptide precursor .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Peptide II. The synthesis is primarily conducted in research laboratories using advanced biochemical techniques to study its structure and function .
Chemical Reactions Analysis
Types of Reactions: Peptide II undergoes various biochemical reactions, including posttranslational modifications such as cyclization, which is crucial for its biological activity . These modifications are essential for the peptide to exert its physiological effects.
Common Reagents and Conditions: The synthesis and modification of Peptide II typically involve reagents such as enzymes for posttranslational processing and mass spectrometry reagents for analysis . The conditions for these reactions are carefully controlled to ensure the correct folding and activity of the peptide.
Major Products Formed: The primary product formed from the synthesis and modification of Peptide II is the mature, cyclic neuropeptide that is biologically active and capable of interacting with its molecular targets in the central nervous system of Aplysia .
Scientific Research Applications
Peptide II has several scientific research applications, particularly in the fields of neurobiology and physiology. It is used to study the molecular mechanisms of feeding behaviors and satiety in Aplysia . Additionally, Peptide II serves as a model for understanding the evolutionary conservation of neuropeptides and their roles in different species . Its presence in the central nervous system of Aplysia provides insights into the molecular pathways mediating neuropeptide bioactivity .
Mechanism of Action
Peptide II exerts its effects by binding to specific receptors in the central nervous system of Aplysia, leading to changes in neuronal activity and behavior . The peptide’s mechanism of action involves the modulation of synaptic strength and structure, which is crucial for memory storage and learning . The molecular targets of Peptide II include various G-protein coupled receptors and ion channels that mediate its physiological effects .
Comparison with Similar Compounds
Similar Compounds: Peptide II is similar to other neuropeptides found in Aplysia, such as conopressin and myomodulins . These peptides share structural and functional similarities, including their roles in modulating neuronal activity and behavior.
Uniqueness: What sets Peptide II apart from other similar compounds is its structural similarity to vertebrate urotensin II, highlighting its evolutionary conservation . Additionally, Peptide II’s specific role in feeding behaviors and satiety in Aplysia makes it a unique model for studying neuropeptide functions in invertebrates .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H88N14O20S/c1-28(2)25-38(55(89)90)67-47(81)33(13-9-22-60-56(58)59)64-53(87)44(30(4)72)69-49(83)35(21-24-91-5)63-50(84)37(26-31-11-7-6-8-12-31)66-51(85)39(27-71)68-52(86)40-14-10-23-70(40)54(88)36(17-20-43(77)78)65-48(82)34(16-19-42(75)76)62-45(79)29(3)61-46(80)32(57)15-18-41(73)74/h6-8,11-12,28-30,32-40,44,71-72H,9-10,13-27,57H2,1-5H3,(H,61,80)(H,62,79)(H,63,84)(H,64,87)(H,65,82)(H,66,85)(H,67,81)(H,68,86)(H,69,83)(H,73,74)(H,75,76)(H,77,78)(H,89,90)(H4,58,59,60)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQPAYOTYTREY-PTAVKHPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H88N14O20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144273 | |
Record name | Peptide II (aplysia) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101849-76-7 | |
Record name | Peptide II (aplysia) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101849767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peptide II (aplysia) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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